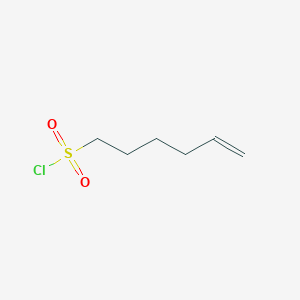

Hex-5-ene-1-sulfonyl chloride

CAS No.: 133216-86-1

Cat. No.: VC4755066

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133216-86-1 |

|---|---|

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.66 |

| IUPAC Name | hex-5-ene-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 |

| Standard InChI Key | APLYZYMBSJZROE-UHFFFAOYSA-N |

| SMILES | C=CCCCCS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Hex-5-ene-1-sulfonyl chloride features a six-carbon chain with a double bond between the fifth and sixth carbons and a sulfonyl chloride group at the first position. The SMILES notation accurately represents its connectivity . Key structural attributes include:

-

Double bond geometry: The cis or trans configuration of the hex-5-ene moiety influences steric interactions in reactions.

-

Electrophilic sulfonyl chloride group: The -SO₂Cl group is highly reactive toward nucleophiles, enabling sulfonamide and sulfonate ester formation.

-

Rotatable bonds: The molecule contains six rotatable bonds, contributing to conformational flexibility .

Computational analyses predict a logP (partition coefficient) of 3.0, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 34.6 Ų, reflecting limited hydrogen-bonding capacity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthesis route involves the chlorosulfonation of hex-5-ene-1-thiol using chlorine gas in dichloromethane at subzero temperatures . Key steps include:

-

Diazotization: Treatment of hex-5-ene-1-amine with sodium nitrite and hydrochloric acid generates a diazonium salt intermediate.

-

Chlorosulfonation: Reaction with sulfur dioxide and copper(I) chloride catalyst yields the sulfonyl chloride .

-

Purification: Sequential washes with chilled sodium thiosulfate and sodium bicarbonate remove excess reagents, followed by crystallization from diethyl ether .

This method achieves yields exceeding 85% under optimized conditions (-5°C, 1 hour reaction time) .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Critical parameters include:

-

Temperature control: Maintained below -5°C to prevent decomposition.

-

Catalyst loading: 0.1 equivalents of copper(I) chloride sufficient for catalytic turnover .

-

Solvent selection: Dichloromethane preferred for its low polarity and compatibility with chlorinating agents .

Physicochemical Properties

The compound’s instability above 220°C necessitates storage at 2–8°C in airtight containers .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with diverse nucleophiles:

-

Alcohols: Produces sulfonate esters () in anhydrous conditions .

-

Thiols: Yields sulfonyl thioethers () with moderate efficiency .

Alkene Functionalization

The hex-5-ene moiety participates in:

-

Hydrohalogenation: HCl addition across the double bond generates 1-chlorohexane-1-sulfonyl chloride.

-

Epoxidation: Reaction with peracids forms epoxide derivatives, useful in polymer chemistry .

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts -SO₂Cl to -SO₃H (sulfonic acid).

-

Reduction: Lithium aluminum hydride reduces -SO₂Cl to -SH (thiol) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Hex-5-ene-1-sulfonyl chloride serves as a precursor to sulfonamide-based drugs. For example, coupling with aryl amines yields candidates for protease inhibition .

Polymer Chemistry

Copolymerization with styrene derivatives produces sulfonated polymers with ion-exchange properties, applicable in fuel cell membranes .

Cross-Coupling Reactions

Palladium-catalyzed Heck reactions exploit the alkene group to construct carbon-carbon bonds, enabling complex molecule assembly .

Comparative Analysis with Related Sulfonyl Chlorides

The unsaturated backbone of hex-5-ene-1-sulfonyl chloride enables simultaneous alkene and sulfonyl chloride reactivity, distinguishing it from simpler aliphatic or aromatic analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume